Methyl 5-chloro-2-(methylamino)benzoate

Vue d'ensemble

Description

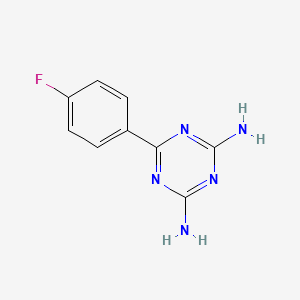

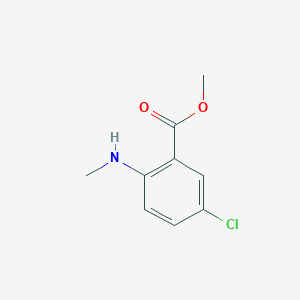

Methyl 5-chloro-2-(methylamino)benzoate is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.64 . The IUPAC name for this compound is methyl 5-chloro-2-(methylamino)benzoate .

Synthesis Analysis

The synthesis of Methyl 5-chloro-2-(methylamino)benzoate involves the use of calcium hypochlorite and acetic acid in water and acetone . The reaction is carried out under an ice-water bath for 2 hours . After the reaction, the product is extracted with ethyl acetate, and the organic layer is washed with saturated NaHCO3 solution . The product is then dried over anhydrous magnesium sulfate, filtered, and concentrated to give a dark brown liquid . The yield of this reaction is 70% .Molecular Structure Analysis

The InChI code for Methyl 5-chloro-2-(methylamino)benzoate is 1S/C9H10ClNO2/c1-11-8-4-3-6(10)5-7(8)9(12)13-2/h3-5,11H,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

Methyl 5-chloro-2-(methylamino)benzoate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The compound has a high GI absorption and is BBB permeant . It is soluble in water with a solubility of 0.0585 mg/ml .Applications De Recherche Scientifique

Polymer Synthesis

Methyl 5-chloro-2-(methylamino)benzoate is involved in the synthesis of hyperbranched aromatic polyamides, which exhibit solubility in various organic solvents and have applications in materials science due to their inherent viscosity and molecular weight properties. For example, the thermal polymerization of related monomers gives rise to hyperbranched aromatic polyamides with unique structural and solubility characteristics, making them suitable for various advanced material applications (Yang, Jikei, & Kakimoto, 1999).

Pharmaceutical Research

In the field of pharmaceuticals, derivatives of methyl 5-chloro-2-(methylamino)benzoate have been explored for their antiproliferative activities against cancer cell lines. Compounds synthesized from this molecule have shown significant cytotoxic activities, particularly against breast cancer cell lines, suggesting potential applications in cancer therapy (Youssef, El-Moneim, Fathalla, & Nafie, 2020).

Photocatalytic Degradation

The compound has also found applications in environmental science, particularly in the photocatalytic degradation of pollutants. Studies have shown that adsorbent supports loaded with titanium dioxide can enhance the degradation rate of certain pollutants in the presence of compounds similar to methyl 5-chloro-2-(methylamino)benzoate, reducing the concentration of toxic intermediates in aqueous solutions (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Agrochemical Research

In agrochemical research, derivatives of methyl 5-chloro-2-(methylamino)benzoate, such as amidoflumet, have been studied for their acaricidal properties. The molecular structure and hydrogen bonding interactions of such derivatives have implications for their efficacy as pesticides (Kimura & Hourai, 2005).

Nucleic Acid Synthesis

The compound plays a role in the synthesis of protected ribonucleosides, facilitating the selective benzoylation of hydroxyl groups. This process is crucial in the solid-phase synthesis of oligoribonucleotides, enabling the preparation of RNA and DNA-RNA mixtures for genetic research and therapeutic applications (Kempe, Chow, Sundquist, Nardi, Paulson, & Peterson, 1982).

Safety And Hazards

Methyl 5-chloro-2-(methylamino)benzoate is classified under the GHS07 hazard class . The compound has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements for this compound are P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propriétés

IUPAC Name |

methyl 5-chloro-2-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-11-8-4-3-6(10)5-7(8)9(12)13-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWPYEIFGVQZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494741 | |

| Record name | Methyl 5-chloro-2-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-2-(methylamino)benzoate | |

CAS RN |

55150-07-7 | |

| Record name | Methyl 5-chloro-2-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

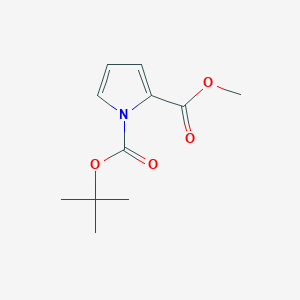

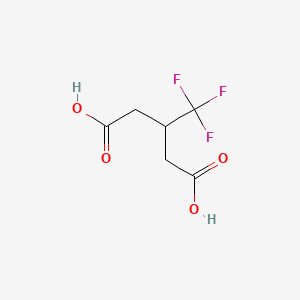

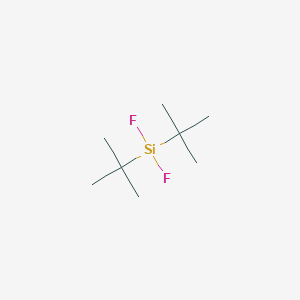

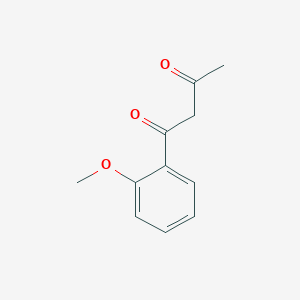

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1600909.png)

![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/no-structure.png)

![[2-(Methylsulfinyl)ethyl]amine hydrobromide](/img/structure/B1600919.png)

![(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine](/img/structure/B1600926.png)